6-(2-methoxyphenyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including an imidazole ring and a triazolopyrazine ring. Imidazole rings are found in many important biological molecules, such as the amino acid histidine and the nucleotide bases adenine and guanine . Triazolopyrazines are less common, but they are a type of azole, which is a class of compounds that includes many pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their connection via the methylene (CH2) bridge. The methoxyphenyl and methylbenzimidazole groups would likely be added in separate reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and triazolopyrazine rings would contribute to the rigidity of the molecule, while the methoxyphenyl and methylbenzimidazole groups could potentially participate in various interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the imidazole ring can act as both a base and an acid, making it amphoteric . The methoxy group on the phenyl ring could potentially be replaced by other groups in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple nitrogen atoms could make it more polar, and therefore more soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound is related to various synthesized compounds with potential pharmacological applications. For instance, Abdelhamid, Fahmi, and Alsheflo (2012) synthesized derivatives containing the benzofuran moiety, including pyrazolo[5,1-c][1,2,4]triazines, which are structurally similar to the compound of interest. These derivatives were created through reactions involving diazotized heterocyclic amines and other compounds, highlighting the versatile synthetic routes applicable to such chemicals (Abdelhamid, Fahmi, & Alsheflo, 2012).
Biological Activities
Research by Bassyouni et al. (2012) explored the synthesis of derivatives with similar structures, examining their antioxidant and antimicrobial activities. This research demonstrates the potential biological applications of such compounds, including their interactions with biological targets and the possible outcomes, such as antioxidant effects (Bassyouni et al., 2012).
Antiviral Applications
Hebishy, Salama, and Elgemeie (2020) conducted a study on the synthesis of benzamide-based 5-aminopyrazoles and related derivatives, revealing significant antiviral activities against the H5N1 influenza virus. This indicates the potential use of structurally similar compounds in antiviral research and therapy (Hebishy, Salama, & Elgemeie, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(2-methoxyphenyl)-N-[(1-methylbenzimidazol-2-yl)methyl]-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O3/c1-28-16-9-5-4-8-14(16)24-18(28)11-23-21(30)19-20-22(31)25-15(12-29(20)27-26-19)13-7-3-6-10-17(13)32-2/h3-10,12H,11H2,1-2H3,(H,23,30)(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRXIXRDJQJIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=C4C(=O)NC(=CN4N=N3)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.